

An In-depth Technical Guide to Mefenpyr-diethyl (CAS No. 135590-91-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenpyr-diethyl, identified by CAS number 135590-91-9, is a chemical compound utilized in agriculture as a herbicide safener.[1] It is employed to protect cereal crops from the phytotoxic effects of certain herbicides, thereby enhancing the selectivity and efficacy of weed control measures.[1][2] This technical guide provides a comprehensive overview of **mefenpyr-diethyl**, including its chemical and physical properties, toxicological data, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Chemical and Physical Properties

Mefenpyr-diethyl is a solid, off-white to light beige in color.[3] It is characterized by the molecular formula C₁₆H₁₈Cl₂N₂O₄ and a molecular weight of 373.23 g/mol .[4] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C16H18Cl2N2O4	
Molecular Weight	373.23 g/mol	-
CAS Number	135590-91-9	
Appearance	Off-White to Light Beige Solid	
Melting Point	50-52 °C	
Boiling Point	451.1 ± 55.0 °C (Predicted)	
Density	$1.34 \pm 0.1 \text{ g/cm}^3$ (Predicted)	
Vapor Pressure	0-0.001 Pa at 20-50°C	_
Water Solubility	< 0.1 mg/mL (insoluble)	
Solubility in Organic Solvents	Soluble in DMSO (100 mg/mL), Chloroform (Slightly), Methanol (Slightly)	_
LogP (Octanol/Water)	4 at 25°C and pH 4-9	-
рКа	-5.89 ± 0.70 (Predicted)	_

Toxicological Data

Mefenpyr-diethyl exhibits low acute toxicity in mammals. The following table summarizes key toxicological endpoints.



Metric	Value	Species	Reference
Oral LD50	>5000 mg/kg	Rat	
Dermal LD50	>4000 mg/kg	Rat	_
Aquatic Toxicity (Fish LC50)	Moderately toxic	Fish	_
Aquatic Toxicity (Daphnia)	Moderately toxic	Daphnia	_
Human Health	Irritant	Human	_

Experimental Protocols Synthesis of Mefenpyr-diethyl

The synthesis of **mefenpyr-diethyl** can be achieved through a multi-step process involving diazotization, substitution, and cyclization reactions. A representative protocol is detailed below.

Step 1: Diazotization and Substitution

- In a 1L reaction vessel, combine 49 g (0.3 mol) of 2,4-dichloroaniline, 50 g (0.3 mol) of ethyl 2-chloroacetoacetate, 110 g (0.9 mol) of 30% hydrochloric acid, and 200 ml of water.
- Cool the mixture to 0 °C and maintain this temperature for approximately 1 hour.
- Slowly add a solution of 28 g (0.4 mol) of sodium nitrite dissolved in 90 ml of water, keeping the temperature between 0-10 °C.
- After the addition is complete, continue to stir the mixture for 1 hour to yield the intermediate, ethyl 2-chloro-2-(2,4-dichlorobenzenediazo)acetoacetate.

Step 2: Cyclization

- To the reaction mixture from Step 1, add 0.1 g of hydroquinone and 60 g (0.526 mol) of ethyl methacrylate.
- Heat the mixture to 60 °C and maintain a temperature of 60-65 °C for approximately 2 hours.



- Slowly add a solution of 40 g (0.4 mol) of potassium bicarbonate in 150 ml of water.
- Maintain the reaction at this temperature for 10 hours.
- After the reaction is complete, allow the layers to separate. The lower organic layer is concentrated under reduced pressure to recover unreacted ethyl methacrylate.
- The resulting crude product is recrystallized from methanol and dried at 35-40 °C to a constant weight to yield mefenpyr-diethyl.

Analytical Determination by HPLC

The concentration of **mefenpyr-diethyl** in various formulations can be determined by reverse-phase high-performance liquid chromatography (HPLC).

Chromatographic Conditions:

- Column: Hypersil ODS, C18; 5 μm, 125 x 4.0 mm (i.d.), stainless steel, or equivalent.
- Mobile Phase: 50% acetonitrile / 50% water (v/v).
- Flow Rate: 1.0 ml/min.
- Detection: UV spectrophotometer at 300 nm.
- Injection Volume: 20 μl.

Procedure:

- Standard Preparation: Accurately weigh approximately 100 mg of mefenpyr-diethyl analytical standard into a 100 ml volumetric flask. Dissolve in and dilute to volume with acetonitrile.
- Sample Preparation: Accurately weigh a portion of the sample containing approximately 100 mg of mefenpyr-diethyl into a 100 ml volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and 0.01 mol/L phosphoric acid.



- Analysis: Inject the standard and sample solutions into the HPLC system. The retention time
 of mefenpyr-diethyl in the sample solution should match that of the standard solution.
- Quantification: Calculate the concentration of **mefenpyr-diethyl** in the sample by comparing the peak area with that of the external standard.

Glutathione S-Transferase (GST) Activity Assay

The safening effect of **mefenpyr-diethyl** is mediated through the induction of detoxification enzymes, such as Glutathione S-Transferase (GST). A general protocol to measure GST activity is provided below.

Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), catalyzed by GST. The product, GS-DNB, can be detected spectrophotometrically at 340 nm. The rate of increase in absorbance is directly proportional to the GST activity.

Materials:

- Phosphate buffered saline (PBS), pH 6.5
- 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol
- 100 mM reduced glutathione (GSH) in ethanol
- Plant tissue homogenate (prepared in cold PBS)
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Assay Cocktail Preparation: For each reaction, prepare 1 ml of assay cocktail by mixing 980 μl of PBS (pH 6.5), 10 μl of 100 mM CDNB, and 10 μl of 100 mM GSH.
- Reaction Setup: In a cuvette, add 900 μl of the assay cocktail.
- Blank Measurement: To a blank cuvette, add 100 μl of PBS and zero the spectrophotometer at 340 nm.

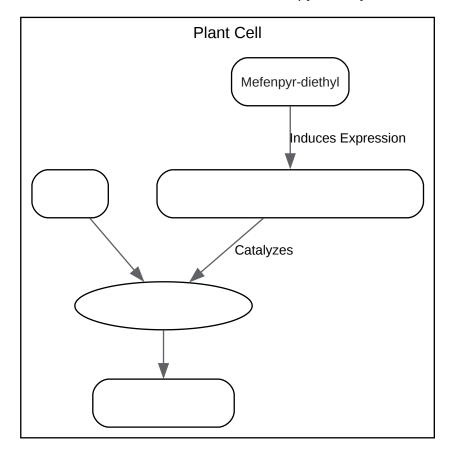


- Sample Measurement: Add 100 μ l of the plant tissue homogenate to the sample cuvette and mix.
- Kinetic Reading: Immediately start measuring the absorbance at 340 nm every minute for 5-10 minutes.
- Calculation: Determine the rate of reaction (ΔA_{340} /min) from the linear portion of the curve. Subtract the rate of the blank reaction from the sample reaction rate. GST activity can be calculated using the molar extinction coefficient of CDNB (0.0096 $\mu M^{-1}cm^{-1}$).

Visualizations

Mechanism of Action: Herbicide Detoxification Pathway

Mechanism of Action of Mefenpyr-diethyl





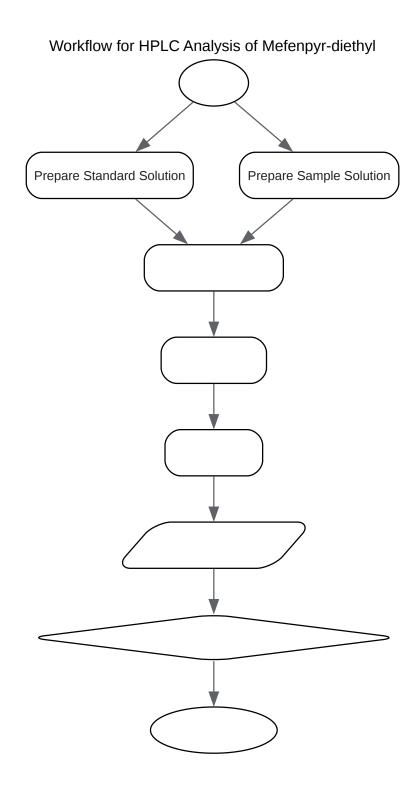


Click to download full resolution via product page

Caption: **Mefenpyr-diethyl** induces the expression of detoxification enzymes, which metabolize herbicides into non-toxic forms.

Experimental Workflow: HPLC Analysis



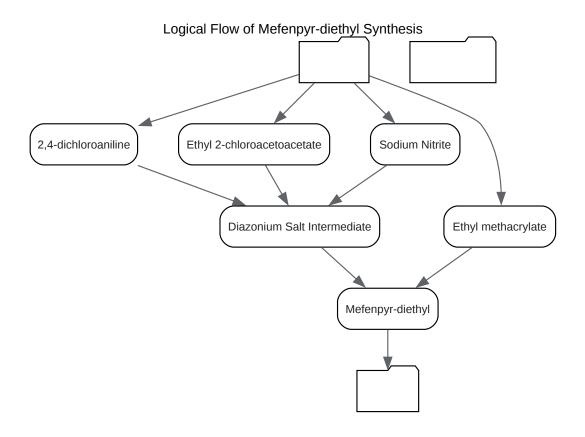


Click to download full resolution via product page

Caption: A streamlined workflow for the quantitative analysis of **mefenpyr-diethyl** using HPLC.



Logical Relationship: Synthesis Process



Click to download full resolution via product page

Caption: Key reactants and intermediates leading to the synthesis of **mefenpyr-diethyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. hpc-standards.com [hpc-standards.com]
- 2. researchgate.net [researchgate.net]
- 3. Mefenpyr-diethyl | 135590-91-9 [chemicalbook.com]
- 4. Mefenpyr-diethyl | C16H18Cl2N2O4 | CID 10937610 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Mefenpyr-diethyl (CAS No. 135590-91-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161882#cas-number-135590-91-9-mefenpyr-diethyl-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com